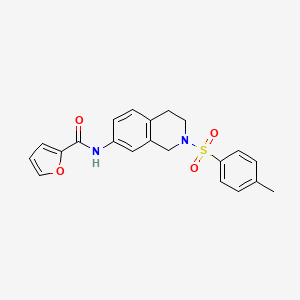

N-(2-甲苯磺酰基-1,2,3,4-四氢异喹啉-7-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

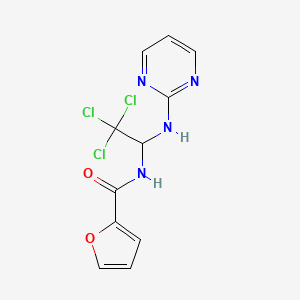

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is an organic compound that has been studied for its potential applications in various fields. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of this compound involves the functionalization of tetrahydroisoquinolines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The yield of the reaction was reported to be 57% .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using NMR spectroscopy. The 1H NMR (300 MHz, CDCl3) spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR (75 MHz, CDCl3) spectrum also provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

The compound is a derivative of tetrahydroisoquinoline, which has been studied extensively for its reactivity. Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been reported . These reactions often involve the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis

The melting point of the compound is reported to be 125–126 °C . The NMR spectra provide information about the chemical properties of the compound .科学研究应用

Cytotoxicity and Cancer Research

This compound has been synthesized and evaluated for cytotoxicity . It has shown cytotoxicity against MOLT-3 cell lines . The o-hydroxy derivative was found to be the most potent cytotoxic against HuCCA-1, A-549, and MOLT-3 cell lines . This suggests potential applications in cancer research and treatment.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on this compound . These studies provide insights into the physicochemical properties of the compound, which can be useful in predicting its biological activity and optimizing its structure for specific applications.

Synthesis of Alkaloids

The compound can act as a precursor for various alkaloids . Alkaloids are a class of naturally occurring organic compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in many medicinal and therapeutic applications.

Antineuroinflammatory Agents

N-benzyl THIQs, a class of compounds to which this compound belongs, are known to function as antineuroinflammatory agents . This suggests potential applications in the treatment of neuroinflammatory diseases.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a powerful tool in the synthesis of enantiomerically pure compounds, which are important in the pharmaceutical industry.

Pharmaceutical Intermediates

This compound is used as a research-based manufacturer of pharmaceutical intermediates . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are the substances in drugs that produce the desired therapeutic effects.

Heterocyclic Compounds

The compound is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain at least one atom of carbon and one element other than carbon, such as sulfur, oxygen or nitrogen, in a ring structure. They are widely used in medicinal chemistry due to their diverse biological activities.

Multicomponent Reactions

The compound has been involved in multicomponent reactions . Multicomponent reactions are highly efficient transformations that combine three or more reactants in a single process to produce a product, representing a new level of molecular complexity. This makes the compound useful in organic synthesis.

未来方向

Tetrahydroisoquinoline derivatives have garnered significant attention in the scientific community due to their broad range of applications . They act as precursors for various alkaloids displaying multifarious biological activities . Therefore, the development of novel tetrahydroisoquinoline analogs with potent biological activity is a promising area of research .

作用机制

Target of Action

It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

属性

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-15-4-8-19(9-5-15)28(25,26)23-11-10-16-6-7-18(13-17(16)14-23)22-21(24)20-3-2-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGQAXUXRLRPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)

![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)

![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)

![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)

![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)